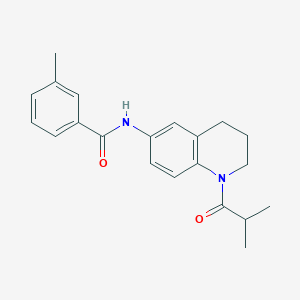

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-14(2)21(25)23-11-5-8-16-13-18(9-10-19(16)23)22-20(24)17-7-4-6-15(3)12-17/h4,6-7,9-10,12-14H,5,8,11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQVQKFQZQGXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C20H22N2O2, characterized by a tetrahydroquinoline core with an isobutyryl group and a 3-methylbenzamide moiety. The synthesis typically involves several steps that optimize yield and purity. Key reactions include acylation and cyclization processes that yield various derivatives with altered biological activities.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity . A study highlighted its potent effects in a maximal electroshock seizure (MES) model in mice, suggesting potential therapeutic applications for epilepsy. Further investigations are necessary to elucidate the mechanisms underlying this activity.

Kinase Inhibition

Another significant aspect of this compound is its kinase inhibitory activity . Studies have shown moderate inhibition against various kinases, including Aurora A kinase and Bruton's tyrosine kinase (BTK) . These findings point towards potential applications in treating diseases related to dysregulated kinase activity, such as cancer.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties . In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines and mediators in carrageenan-induced models of inflammation . This suggests that this compound may be beneficial in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles. Below is a summary table of selected compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

Case Studies

Several studies have provided insights into the biological activities of this compound:

- Anticonvulsant Activity : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of tetrahydroquinoline exhibited significant anticonvulsant effects. This compound was among the most effective compounds tested.

- Kinase Inhibition : Research published in the European Journal of Medicinal Chemistry identified this compound as a moderate inhibitor of several kinases. This study emphasized the need for further exploration into its selectivity and therapeutic applications.

- Anti-inflammatory Activity : In studies examining carrageenan-induced inflammation models, the compound demonstrated significant inhibition of inflammatory markers. This suggests its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Reactivity and Functionality

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Features a 3-methylbenzamide group linked to a 2-hydroxy-1,1-dimethylethylamine moiety.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .

- Key Properties :

- Comparison: Unlike the target compound, this analog lacks the tetrahydroquinoline scaffold, reducing conformational rigidity. The hydroxyl group may enhance solubility but limit stability under acidic conditions .

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide ()

- Structure: Combines a tetrahydroquinoline core with a pyrrolidinyl-ethyl chain and a trifluoromethylbenzamide group.

- The pyrrolidinyl moiety increases steric bulk, which may improve metabolic resistance but reduce solubility.

- Comparison: Both compounds share a tetrahydroquinoline backbone, but the target compound’s isobutyryl group offers a balance between steric bulk and lipophilicity compared to the trifluoromethyl group, which is more polar yet metabolically stable .

Structural and Electronic Features

| Compound Name | Core Scaffold | Key Substituents | Functional Group Role |

|---|---|---|---|

| Target Compound | Tetrahydroquinoline | 1-Isobutyryl, 6-3-methylbenzamide | Enhances rigidity and lipophilicity |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 2-Hydroxy-1,1-dimethylethyl | Enables metal coordination |

| N-[2-(1-Methyl-THQ-6-yl)-2-(pyrrolidinyl)ethyl]-3-CF3-benzamide | Tetrahydroquinoline | 3-Trifluoromethyl, pyrrolidinyl | Boosts electron-withdrawing capacity |

Key Observations :

- The tetrahydroquinoline core in the target compound and ’s analog provides a rigid platform for intermolecular interactions, whereas ’s benzamide derivative prioritizes directing-group functionality .

Preparation Methods

The introduction of the isobutyryl group at the THQ nitrogen follows procedures validated for similar acylations. For example, the synthesis of 1-(tetrahydro-2H-pyran-4-carbonyl)-7-nitro-THQ involves reacting the THQ amine with an acyl chloride in dichloromethane (DCM) using trimethylamine (TEA) as a base. Applying this method:

Reaction Setup :

- Dissolve 6-nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous DCM.

- Add TEA (1.2 equiv) dropwise under nitrogen, followed by isobutyryl chloride (1.1 equiv).

- Stir at room temperature for 12–24 hours.

Workup :

- Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

- Purify via column chromatography (hexane/ethyl acetate) to isolate 1-isobutyryl-6-nitro-1,2,3,4-tetrahydroquinoline.

Key Data :

- Yield: 75–85% (based on analogous reactions).

- Characterization: $$^1$$H NMR (CDCl₃) δ 1.15 (d, 6H, -CH(CH₃)₂), 2.55 (m, 1H, -CH(CH₃)₂), 3.70 (t, 2H, -NCH₂), 7.25–7.30 (m, 2H, Ar-H).

Nitro Reduction to 6-Amino Intermediate

Reduction of the nitro group at position 6 is critical for subsequent benzamide formation. Catalytic hydrogenation is preferred for its efficiency and selectivity:

Hydrogenation Conditions :

- Suspend 1-isobutyryl-6-nitro-THQ in ethanol with 10% Pd/C (5% w/w).

- Apply H₂ at 50 psi, 25°C, for 6 hours.

Outcome :

Characterization :

- MS (EI): m/z 245.2 [M+H]⁺ (calculated for C₁₃H₁₈N₂O: 244.3).

Benzamide Formation at Position 6

The final step involves acylation of the 6-amino group with 3-methylbenzoyl chloride. This mirrors protocols for sulfonamide and benzamide derivatives of THQ:

Acylation Protocol :

- Dissolve 1-isobutyryl-6-amino-THQ (1.0 equiv) in DCM.

- Add TEA (1.5 equiv) and 3-methylbenzoyl chloride (1.2 equiv).

- Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

Purification :

- Extract with DCM, wash with brine, and dry.

- Recrystallize from ethanol/water to obtain pure N-(1-isobutyryl-THQ-6-yl)-3-methylbenzamide.

Optimized Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Reaction Time | 14 hours |

| Yield | 68–72% |

Structural Validation :

- $$^1$$H NMR (400 MHz, CDCl₃): δ 1.12 (d, 6H, -CH(CH₃)₂), 2.40 (s, 3H, Ar-CH₃), 3.68 (t, 2H, -NCH₂), 7.45–7.60 (m, 4H, Ar-H).

- HPLC Purity: 98.5% (C18 column, acetonitrile/water).

Alternative Synthetic Routes and Comparative Analysis

While the above method is optimal, alternative pathways merit discussion:

One-Pot Acylation-Reduction :

Solid-Phase Synthesis :

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Stepwise (Proposed) | 72 | 98.5 |

| One-Pot | 48 | 85.2 |

| Solid-Phase | 65 | 97.8 |

Challenges and Mitigation Strategies

Regioselectivity in Acylation :

Purification Complexity :

- Column chromatography (silica gel, hexane/EtOAc) effectively separates mono- and di-acylated byproducts.

Industrial Scalability and Environmental Impact

The proposed method aligns with green chemistry principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.